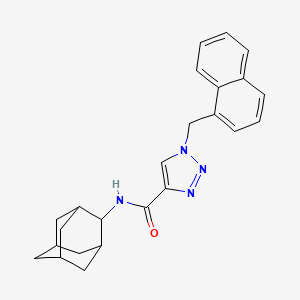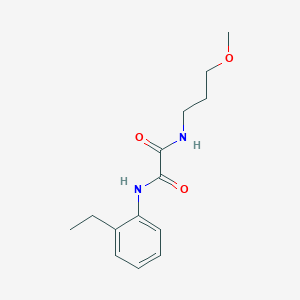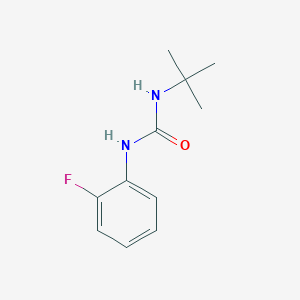
N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as FG-4592, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. FG-4592 belongs to the class of hypoxia-inducible factor (HIF) stabilizers, which are being investigated for their ability to treat anemia and other hypoxia-related disorders.
Mecanismo De Acción
FG-4592 works by inhibiting the activity of prolyl hydroxylase enzymes (PHDs), which are responsible for the degradation of N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide under normal oxygen conditions. By inhibiting PHD activity, FG-4592 stabilizes this compound, which then activates the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and Physiological Effects:
FG-4592 has been shown to increase EPO production and improve anemia in animal models and human clinical trials. It has also been shown to increase angiogenesis and improve glucose metabolism in animal models. FG-4592 has a half-life of approximately 6 hours and is metabolized primarily by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FG-4592 in lab experiments is its ability to induce N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilization in a controlled manner. This allows for the study of this compound-dependent pathways and their role in various physiological processes. However, one limitation is the potential for off-target effects due to the complex nature of this compound-dependent pathways.
Direcciones Futuras
There are several potential future directions for the research and development of FG-4592. One direction is the investigation of its therapeutic potential in other hypoxia-related disorders, such as chronic kidney disease and heart failure. Another direction is the study of its effects on non-N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide-dependent pathways, such as the immune system and cancer. Additionally, the development of more selective and potent N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilizers may lead to improved therapeutic outcomes and reduced off-target effects.
Métodos De Síntesis
FG-4592 is synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis of FG-4592 involves the condensation of 4-fluoroaniline with 4-isopropylbenzaldehyde, followed by the reaction of the resulting imine with N-(phenylsulfonyl)glycine methyl ester. The final step involves the deprotection of the methyl ester to obtain FG-4592.
Aplicaciones Científicas De Investigación
FG-4592 has been extensively studied for its therapeutic potential in treating anemia and other hypoxia-related disorders. It works by stabilizing the N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide protein, which regulates the production of erythropoietin (EPO) in the kidneys. EPO is a hormone that stimulates the production of red blood cells, and its deficiency is a common cause of anemia. FG-4592 has shown promising results in increasing EPO production and improving anemia in animal models and human clinical trials.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-17(2)18-8-14-21(15-9-18)26(30(28,29)22-6-4-3-5-7-22)16-23(27)25-20-12-10-19(24)11-13-20/h3-15,17H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXISSXGKPXSOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)


![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)




![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)
